molecular formula C6H2ClF3 B1586135 1-Chloro-2,4,6-trifluorobenzene CAS No. 2106-40-3

1-Chloro-2,4,6-trifluorobenzene

Cat. No. B1586135
Key on ui cas rn: 2106-40-3
M. Wt: 166.53 g/mol
InChI Key: HNUHTJBTOGQIHV-UHFFFAOYSA-N
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Patent
US05965775

Procedure details

EP 460 639 describes a three-stage preparation of 3,5-difluoroaniline. Starting from 5-chloro-2,4,6-trifluoroisophthalic acid, this is decarboxylated to give 2-chloro-1,3,5-trifluorobenzene. By reaction of the 2-chloro-1,3,5-trifluorobenzene with copper and water at 300° C., 1,3,5-trifluorobenzene can be prepared. According to Example 6 of EP 460 639, 1,3,5-tri-fluorobenzene is reacted with methanol saturated with ammonia at 200° C. for 60 hours and 3,5-difluoroaniline is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-2,4,6-trifluoroisophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C(C=C(F)C=1)N.[Cl:10][C:11]1[C:12]([F:25])=[C:13](C(O)=O)[C:14]([F:21])=[C:15]([C:19]=1[F:20])C(O)=O>>[Cl:10][C:11]1[C:12]([F:25])=[CH:13][C:14]([F:21])=[CH:15][C:19]=1[F:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Step Two
Name
5-chloro-2,4,6-trifluoroisophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C(=O)O)C1F)F)C(=O)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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